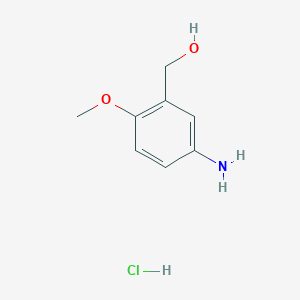![molecular formula C20H18ClF3N2O3 B2993323 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034348-43-9](/img/structure/B2993323.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound notable for its intricate structure and potential applications in various scientific fields. The compound's unique molecular architecture, featuring a chloro-substituted benzo oxazepin core and a trifluoromethyl phenyl acetamide moiety, sets it apart in terms of reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves several key steps:
Formation of the benzo oxazepin core: This can be achieved via cyclization reactions involving appropriate starting materials such as substituted benzene derivatives and amino alcohols under acidic conditions.
Attachment of the ethyl linkage: This step involves the nucleophilic substitution reaction where the benzo oxazepin intermediate reacts with ethyl halides under basic conditions.
Introduction of the trifluoromethyl phenyl acetamide group: This final step generally involves an amide coupling reaction, utilizing reagents like carbodiimides or amide coupling reagents under inert conditions.
Industrial Production Methods
Industrial-scale production typically employs robust synthetic routes with optimization for yield, purity, and cost-effectiveness. Catalysts and high-throughput reaction conditions are often utilized to streamline the process, ensuring scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically yielding more oxidized derivatives or breaking down into smaller fragments.
Reduction: Reduction processes can convert the keto group to secondary alcohols or fully reduce the aromatic ring systems under controlled conditions.
Substitution: Electrophilic or nucleophilic substitutions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products include more polar oxidized forms and cleavage products.
Reduction products feature alcohols and reduced aromatic rings.
Substitution reactions yield a variety of functionalized derivatives.
Scientific Research Applications
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is explored in several research domains:
Chemistry: Studies on its unique reactivity and potential as a synthetic intermediate for more complex molecules.
Biology: Examination of its bioactivity and interactions with biological macromolecules.
Medicine: Investigation into its potential therapeutic properties, particularly in the realm of anti-inflammatory and anticancer research.
Industry: Utilized in materials science for the development of novel polymers and specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves interactions at the molecular level with specific biological targets. These interactions can modulate the activity of enzymes or receptors, leading to desired therapeutic effects. The chloro-substituted benzo oxazepin core often engages in π-π interactions and hydrogen bonding, facilitating its binding to target proteins and enzymes. The trifluoromethyl phenyl acetamide group further enhances its lipophilicity and membrane permeability, optimizing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxepin-4-yl)ethyl)-2-phenylacetamide: Shares a similar core structure but lacks the trifluoromethyl group, influencing its reactivity and bioactivity.
N-(2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide: Similar amide linkage but with different core and substitution pattern, affecting its overall chemical behavior.
Uniqueness
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide stands out due to its trifluoromethyl phenyl acetamide moiety, which imparts distinctive electronic properties and enhances its interactions in chemical and biological systems. This feature significantly differentiates it from other similar compounds and underpins its potential in various applications.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O3/c21-16-4-5-17-14(10-16)11-26(19(28)12-29-17)7-6-25-18(27)9-13-2-1-3-15(8-13)20(22,23)24/h1-5,8,10H,6-7,9,11-12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTIBXJFKRZEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2993243.png)
![N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2993245.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2993251.png)
![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2993252.png)



![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2993256.png)




